molecular formula C18H15FN4S B287571 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287571
M. Wt: 338.4 g/mol
InChI Key: DAUCOVBLXOACCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolo-thiadiazoles and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways within the cell. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potent biological effects and its ability to modulate various signaling pathways. However, the limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research include exploring its potential as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process. Furthermore, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should be explored.

Synthesis Methods

The synthesis of 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-1-(2-fluorobenzyl)-2-methylbenzene in the presence of a base. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

The 6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in various scientific research areas. It has shown significant potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15FN4S

Molecular Weight

338.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4S/c1-12-6-2-3-7-13(12)10-16-20-21-18-23(16)22-17(24-18)11-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3

InChI Key

DAUCOVBLXOACCJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

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